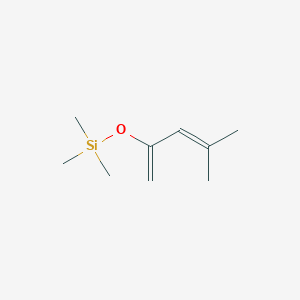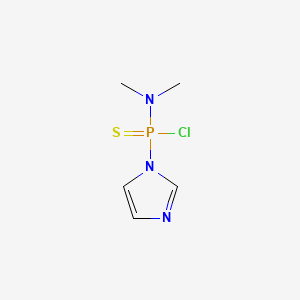
N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride is a complex organic compound that belongs to the class of phosphonamidothioic chlorides. This compound is characterized by the presence of an imidazole ring, a phosphonamidothioic group, and a chloride ion. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride typically involves the reaction of imidazole with dimethylphosphonamidothioic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is purified using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonamidothioic oxides.
Reduction: Reduction reactions can convert it into phosphonamidothioic hydrides.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphonamidothioic oxides, while substitution reactions produce various substituted derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, affecting their activity. The phosphonamidothioic group can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound with similar structural features.
N-Methylimidazole: Another imidazole derivative with comparable chemical properties.
Uniqueness
N,N-Dimethyl-P-imidazol-1-ylphosphonamidothioic chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
22850-19-7 |
|---|---|
Formule moléculaire |
C5H9ClN3PS |
Poids moléculaire |
209.64 g/mol |
Nom IUPAC |
N-[chloro(imidazol-1-yl)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C5H9ClN3PS/c1-8(2)10(6,11)9-4-3-7-5-9/h3-5H,1-2H3 |
Clé InChI |
AYLKNHQYJHQJMG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=S)(N1C=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


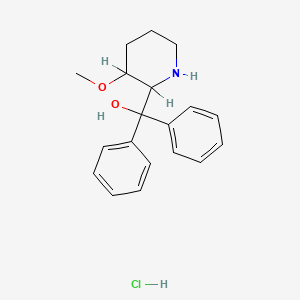
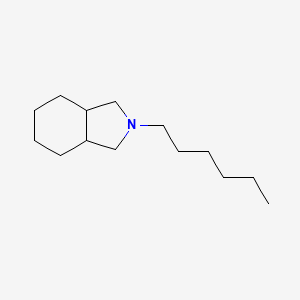
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)
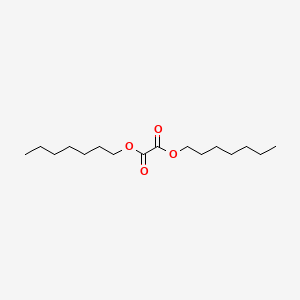
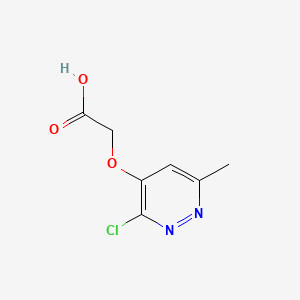
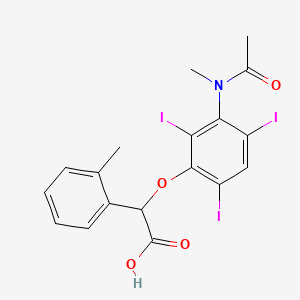

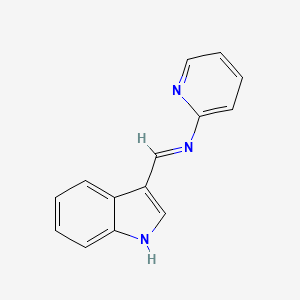

![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
